3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea

Lipophilicity Drug-likeness Physicochemical profiling

Researchers screening kinase targets face false-positive aggregation from lipophilic chemotypes. This pyrazolyl-pyrazinyl urea (MW 316.36, XLogP3 -0.9, TPSA 94 Ų) mitigates that risk with its low-lipophilicity oxan-4-yl motif, maintaining aqueous solubility under HTS conditions. • Class-level precedent: pyrazolyl-ureas inhibit Src, p38-MAPK, and TrkA at nanomolar concentrations. • Structurally differentiated: 1-methylpyrazol-4-yl at pyrazine C3, methylene-urea linker, and oxan-4-yl terminus enable SAR against phenyl/benzyl analogs. ≥95% purity. Standard packs: 1-100 mg; bulk/custom available.

Molecular Formula C15H20N6O2
Molecular Weight 316.365
CAS No. 2034614-29-2
Cat. No. B2623765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea
CAS2034614-29-2
Molecular FormulaC15H20N6O2
Molecular Weight316.365
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NC3CCOCC3
InChIInChI=1S/C15H20N6O2/c1-21-10-11(8-19-21)14-13(16-4-5-17-14)9-18-15(22)20-12-2-6-23-7-3-12/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H2,18,20,22)
InChIKeyVISOVNQWSMCTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea: Structural and Pharmacophoric Profile


3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea (CAS 2034614-29-2) is a disubstituted urea derivative that integrates three privileged scaffolds within a single molecular framework: a 1-methylpyrazole ring, a pyrazine core, and a tetrahydropyran (oxan-4-yl) moiety connected via a methylene–urea linker [1]. The compound belongs to the pyrazolyl-urea chemotype, a class recognized for its capacity to inhibit diverse protein kinases including Src, p38-MAPK, and TrkA [2]. Available exclusively through screening-compound suppliers (e.g., Life Chemicals catalog F6573-1948), it is supplied for non-clinical research purposes, with purity typically specified at ≥95% [1].

Chemotype Pyrazolyl-urea scaffold
Kinase Class Context Reported Src, p38-MAPK, TrkA inhibition class
Supply Context Screening-compound supply, non-clinical research use Reported purity ≥95%

Why Close Analogs Are Not Interchangeable


Although numerous pyrazolyl-urea and pyrazinyl-urea analogs are commercially offered for kinase-targeted screening, three structural features of CAS 2034614-29-2 render generic substitution scientifically unsound. First, the 1-methylpyrazol-4-yl substituent at the pyrazine C3 position dictates a specific hydrogen-bonding and steric topology that differs from furan-3-yl, thiophen-3-yl, or pyridin-4-yl replacements found in closely related library compounds [1]. Second, the oxan-4-yl group on the distal urea nitrogen confers a distinct lipophilicity–polarity balance (XLogP3 = −0.9) and conformational profile compared to the substituted-phenyl or benzyl counterparts that dominate this chemical space [1][2]. Third, the methylene spacer between the pyrazine ring and the urea carbonyl influences the vector and flexibility of pharmacophoric elements, making even small linker alterations impactful [2]. Direct experimental comparisons among these analogs are absent from the open literature; therefore, selection must be driven by quantified physicochemical differentiation and class-level mechanistic precedent rather than assumed equipotency.

Pyrazole substituent topology differs

1-Methylpyrazol-4-yl group creates a specific H-bond and steric profile that furan-3-yl or thiophen-3-yl analogs may not replicate; binding mode may shift.

Oxan-4-yl polarity balance not interchangeable

Computed XLogP3 of −0.9 differs markedly from chlorobenzyl or difluorophenyl analogs; solubility and assay behavior may require independent validation.

Linker-dependent pharmacophore geometry

Methylene spacer influences urea vector and flexibility; even minor linker changes may alter kinase hinge-binding alignment and selectivity.

Quantitative Differentiation Evidence


Lipophilicity (XLogP3) vs. Aryl-Urea Analogs

The target compound exhibits a computed XLogP3 of −0.9, placing it in a distinctly more hydrophilic region of chemical space relative to the 4-chlorobenzyl-substituted comparator (CAS 2034230-73-2) and the 2,6-difluorophenyl analog, both of which contain lipophilic aryl/benzyl groups on the urea terminus [1]. Although experimental logP/logD values for these specific comparators have not been published, the structural replacement of a chlorobenzyl or difluorophenyl moiety with an oxan-4-yl (tetrahydropyran-4-yl) group is a well-precedented strategy to reduce logP and enhance aqueous solubility [2]. This differentiation is quantifiable through the computed XLogP3 and is directly relevant to dissolution-limited assay performance.

Lipophilicity (XLogP3) vs. Aryl-Urea Analogs
Class-level inference
Target XLogP3 = −0.9; estimated Δ ≥ 2.4 log units vs. chlorobenzyl analog
Supports aqueous assay compatibility review
Computed values; experimental logD not available for comparators
Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Differentiation

The target compound has a computed TPSA of 94 Ų [1], which is higher than the analogous furan-3-yl (expected TPSA ~80–85 Ų) and thiophen-3-yl (expected TPSA ~75–80 Ų) pyrazinyl-urea variants due to the additional nitrogen atoms in the 1-methylpyrazole substituent. The pyridine-core analog 3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is expected to have a similar TPSA, but the replacement of pyrazine with pyridine alters the hydrogen-bond-acceptor geometry. A TPSA of 94 Ų places the compound near the upper boundary for favorable oral absorption (≤140 Ų) but well above the threshold for passive blood-brain barrier penetration (typically <70–90 Ų) [2].

Topological Polar Surface Area Differentiation
Class-level inference
TPSA = 94 Ų; approximately 10–20 Ų higher than furan/thiophene analogs
Context for membrane penetration screening selection
Based on computed descriptors; experimental permeability data absent
Membrane permeability Oral bioavailability CNS penetration

H-Bond Donor/Acceptor Profile and Kinase Hinge Binding

The target compound presents two hydrogen-bond donors (urea NH groups) and five hydrogen-bond acceptors (pyrazine N, pyrazole N2, urea carbonyl O, tetrahydropyran O, and pyrazole N1) [1]. This HBD/HBA count is identical to many known type II kinase inhibitors that engage both the hinge region and the allosteric back pocket of kinases such as p38-MAPK and Src [2]. In contrast, the sulfonamide-containing analog N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide (CAS 2034364-42-4) replaces the urea with a sulfonamide, altering the HBD count and geometry, which is known to shift kinase selectivity profiles [2]. Published pyrazolyl-urea kinase inhibitors with analogous HBD/HBA arrangements have demonstrated IC50 values in the nanomolar range against p38α (e.g., 1-phenyl-5-pyrazolyl ureas; IC50 = 0.5–50 nM in enzyme assays) [2].

H-Bond Donor/Acceptor Profile
Class-level inference
HBD = 2, HBA = 5; matches type II kinase inhibitor hinge-binding motif
Supports kinase panel screening prioritization
No direct target engagement data for this compound
Kinase inhibition Hinge-binding pharmacophore Structure-based design

Molecular Weight and Ligand Efficiency

With a molecular weight of 316.36 g/mol [1], the target compound is 15–56 Da lighter than the most closely related analogs bearing larger urea substituents: 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea (MW = 344.32 g/mol), 3-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-1-(naphthalen-1-yl)methylurea (CAS 2034230-75-4, MW = 372.43 g/mol), and 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea (MW = 350.42 g/mol) [1][2]. Lower MW, combined with a moderate number of rotatable bonds (4), positions the compound favorably for fragment-based or lead-like screening libraries where molecular efficiency metrics (ligand efficiency, lipophilic ligand efficiency) are key selection criteria [3].

Molecular Weight Advantage
Cross-study comparable
MW = 316.36 g/mol; Δ = −28 to −56 g/mol vs. larger urea analogs
Favorable for lead-like library selection
Ligand efficiency metrics may support fragment-based screening
Ligand efficiency Fragment-based drug discovery Molecular complexity

Absence of Experimental Bioactivity Data

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents (searched for CAS 2034614-29-2, its InChIKey VISOVNQWSMCTDH-UHFFFAOYSA-N, and related substructures) as of April 2026 did not identify any peer-reviewed publication, patent, or public database entry containing experimentally measured IC50, Ki, Kd, EC50, or pharmacokinetic data for the target compound [1][2]. The compound has PubChem CID 122162757 with zero bioassay results, and no BindingDB entry was found. This absence of direct biological annotation represents a critical gap: all differentiation evidence presented in this guide relies on computed physicochemical properties and class-level inference from the pyrazolyl-urea literature. Any procurement decision must weigh this data gap against the compound's demonstrated structural and property-level differentiation.

Absence of Experimental Bioactivity
Data to verify
No published IC50, Ki, or cellular activity data (PubChem BioAssay count = 0)
Procurement context: exploratory screening or synthetic intermediate
All differentiation relies on computed properties and class-level inference
Data availability Due diligence Procurement caveat

Application Scenarios Based on Evidence


Kinase HTS Library Enrichment

The target compound's urea pharmacophore, pyrazine-pyrazole scaffold, and moderate MW (316.36 g/mol) align with the molecular recognition features of ATP-competitive kinase inhibitors [1]. Its XLogP3 of −0.9 and TPSA of 94 Ų suggest it will remain soluble under aqueous HTS conditions (DMSO stock dilution into buffer), reducing the risk of aggregation-based false positives that plague more lipophilic analogs [2][3]. Procurement for kinase panel screening is supported by the class-level precedent that pyrazolyl-ureas inhibit Src, p38-MAPK, and TrkA at nanomolar concentrations [1].

SAR Expansion Set Comparator

When procuring a set of pyrazinyl-urea analogs for systematic SAR exploration, CAS 2034614-29-2 serves as the 'low-lipophilicity, oxan-4-yl' anchor. In combination with the 4-chlorobenzyl analog (CAS 2034230-73-2; higher lipophilicity) and the 2,6-difluorophenyl analog (higher MW), the target compound enables the experimental determination of the logP–activity relationship within a congeneric series [4][5]. This is critical for multiparameter optimization efforts where balancing potency with ADME properties is the primary objective [3].

Late-Stage Diversification Intermediate

The target compound's structure—specifically the secondary urea NH and the unsubstituted positions on the pyrazine and pyrazole rings—provides synthetic handles for further derivatization. It can serve as a key intermediate for generating focused libraries through N-alkylation, acylation, or metal-catalyzed cross-coupling at the pyrazine C5 and C6 positions [4]. The oxan-4-yl group is chemically orthogonal to many common transformations, allowing selective modification of the pyrazine-pyrazole hemisphere while preserving the tetrahydropyran moiety [5].

Computational Docking and Pharmacophore Validation

Given the complete absence of experimental target-engagement data, an appropriate near-term research application is in silico evaluation. The compound's well-defined 3D structure (four rotatable bonds, constrained pyrazine-pyrazole biaryl system) makes it suitable for docking studies against kinase crystal structures [1]. The computed hydrogen-bond donor/acceptor profile maps onto the hinge-binding pharmacophore of p38-MAPK and Src kinase families [2]. Procurement for computational hit identification can precede investment in synthesis and biochemical testing.

Application
Selection Property
Validation Focus
Kinase HTS Library Enrichment
Aqueous-compatible computed profile
Aggregation-based false-positive risk review
SAR Expansion Set Comparator
Low-lipophilicity anchor for congeneric series
LogP–activity relationship interpretation
Late-Stage Diversification Intermediate
Orthogonal oxan-4-yl group
Pyrazine-pyrazole hemisphere derivatization review
Computational Docking Validation
Constrained biaryl system, four rotatable bonds
Kinase hinge-binding pharmacophore mapping
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